N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide

Description

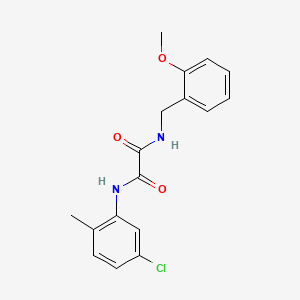

N1-(5-Chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The molecule features two distinct aromatic substituents:

- N1-substituent: 5-chloro-2-methylphenyl group (chlorine at position 5, methyl at position 2).

- N2-substituent: 2-methoxybenzyl group (methoxy at position 2 of the benzyl ring).

Oxalamides are notable for their versatility, with applications ranging from antiviral agents () to umami flavor enhancers ().

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-11-7-8-13(18)9-14(11)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRKYOIXWLIJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 5-chloro-2-methylphenylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 5-chloro-2-methylphenylamine in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Step 4: Add 2-methoxybenzylamine to the reaction mixture and stir for 4 hours at room temperature.

Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide to its corresponding amine derivatives.

Substitution: The chloro substituent on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxalamic acids.

Reduction: Amine derivatives.

Substitution: Substituted oxalamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The compound's IC50 values are reported to be in the low micromolar range, indicating potent antiproliferative effects. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

2. Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to various diseases. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in metabolic disorders.

Pharmacological Insights

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways that influence cell growth and apoptosis, thereby impacting disease processes.

Pharmacokinetics

While detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) are still under investigation, initial studies suggest favorable profiles for systemic administration.

Materials Science Applications

In addition to its biological applications, this compound is being explored for use in materials science. Its unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties. Research is ongoing to evaluate its potential in creating novel polymers or nanomaterials that could be utilized in various technological applications.

Case Studies

| Study Title | Findings |

|---|---|

| Anticancer Efficacy of this compound | Demonstrated significant growth inhibition in cancer cell lines with low micromolar IC50 values. Induced apoptosis via caspase activation. |

| Anti-inflammatory Mechanisms | Inhibited production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Enzyme Interaction Studies | Identified as an inhibitor of key metabolic enzymes; further research needed to elucidate specific targets and pathways involved. |

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloro and methoxy substituents play a crucial role in its binding affinity and specificity. The oxalamide moiety can form hydrogen bonds with target proteins, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

Structural Modifications and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

Key Observations :

- Higher yields (e.g., 64% for Compound 28 ) are associated with simpler substituents like methoxyphenethyl.

- Stereoisomeric mixtures (e.g., Compound 15 ) complicate purification, reducing yields.

- Adamantyl-containing oxalamides () require specialized purification but achieve high purity (>90%) .

Antiviral Activity () :

- Compound 13 : Inhibits HIV entry via CD4-binding site targeting (EC50 = 0.8 μM).

- Compound 15 : Moderate activity (EC50 = 2.5 μM) due to stereoisomerism .

Enzyme Inhibition () :

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide, also referred to by its CAS number 899956-66-2, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide functional group, which is known for its diverse biological activities. Its structure can be represented as follows:

- IUPAC Name : N'-(5-chloro-2-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 345.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both chloro and methoxy substituents enhances its binding affinity and specificity due to the ability to form hydrogen bonds with target proteins. This interaction can lead to either inhibition or activation of biological functions, depending on the specific context.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar oxalamide compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxybenzyl)oxalamide | C17H18ClN3O3 | Moderate anticancer activity |

| N1-(3-chloro-2-methylphenyl)-N2-(2-methoxybenzyl)oxalamide | C17H18ClN3O3 | Limited anti-inflammatory effects |

| N1-(5-chloro-2-methylphenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide | C19H20ClN3O2S | Strong anticancer effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : In a study published in Journal of Medicinal Chemistry, this compound was shown to inhibit cell proliferation in MCF-7 breast cancer cells by inducing G0/G1 phase arrest and promoting apoptosis through mitochondrial pathways .

- Anti-inflammatory Research : A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to inhibit specific kinases involved in cancer progression, thereby providing insights into its therapeutic potential .

Q & A

Q. How can researchers design derivatives to reduce off-target toxicity?

- Approach :

- Toxicity screening : Use in vitro models (e.g., hepatocyte assays) to identify toxicophores .

- Selective modifications : Replace metabolically labile groups (e.g., nitro) with stable alternatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.